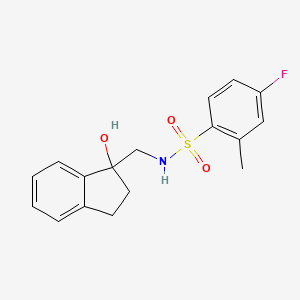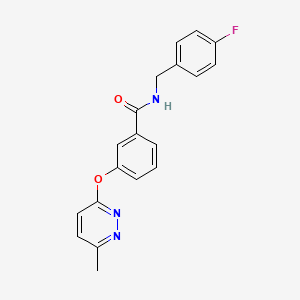
N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, also known as FMPOB, is a synthetic compound that has gained attention in recent years for its potential applications in scientific research.
Applications De Recherche Scientifique
Dopamine D2 Receptor Imaging
One of the primary applications of fluorine-substituted benzamides is in the development of radioligands for positron emission tomography (PET) imaging of dopamine D2 receptors. These receptors are crucial in various neurological and psychiatric disorders. Compounds with the fluorobenzyl group have shown promise in in vitro and in vivo studies for selectively targeting D2 receptors, providing valuable tools for diagnosing and studying diseases such as Parkinson's disease and schizophrenia. For instance, fluorine-18 labeled benzamides demonstrated suitability for PET imaging studies due to their selectivity and brain uptake characteristics (Mach et al., 1993).
Antiviral Research
Fluorine-containing benzamides have also been explored for their antiviral properties, particularly against HIV. Notably, certain N-benzyl-dihydroxypyrimidine-carboxamides showed potent inhibition of the HIV-integrase-catalyzed strand transfer process, indicating potential for development as antiviral agents. These compounds have undergone structural modifications to enhance their inhibitory potency and pharmacokinetic profiles, showing favorable results in preclinical studies (Pace et al., 2007).
Antimicrobial Applications
Further research into fluorobenzamides has revealed their potential as antimicrobial agents. Synthesis and screening of fluorobenzamides containing thiazole and thiazolidine moieties have identified compounds with significant activity against a range of bacterial and fungal strains. The presence of a fluorine atom in these compounds appears to enhance their antimicrobial efficacy, making them promising candidates for the development of new antimicrobial drugs (Desai et al., 2013).
Tumor Imaging
Another significant application of fluorine-substituted benzamides is in the imaging of solid tumors. Compounds designed for targeting sigma2 receptors in solid tumors have been developed and radiolabeled with fluorine-18 for use in PET imaging. These studies have demonstrated high tumor uptake and favorable tumor-to-normal tissue ratios, highlighting the potential of these compounds in cancer diagnosis and the monitoring of tumor response to therapy (Tu et al., 2007).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-13-5-10-18(23-22-13)25-17-4-2-3-15(11-17)19(24)21-12-14-6-8-16(20)9-7-14/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFNEBKQNRFSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B2443520.png)
![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide](/img/structure/B2443524.png)
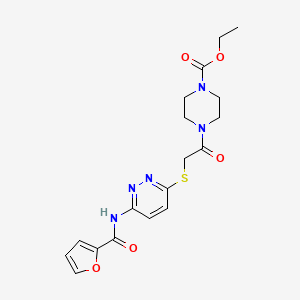
![1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2443528.png)
![Ethyl 4-{[3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl]amino}piperidine-1-carboxylate](/img/structure/B2443530.png)
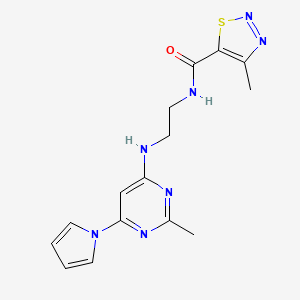

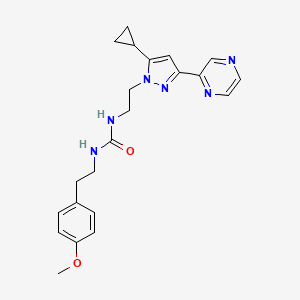
![ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2443534.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2443537.png)

